5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine
Description
Properties
IUPAC Name |
5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-21-14-10-6-7-11-16(14)23-18-15(22-2)12-19-17(20-18)13-8-4-3-5-9-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPSZTZMXHJHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC2=NC(=NC=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326376 | |
| Record name | 5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477872-60-9 | |
| Record name | 5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch-Type Cyclocondensation
The Hantzsch synthesis, traditionally used for dihydropyrimidines, can be adapted for aromatic pyrimidines by incorporating oxidation steps. For example, condensation of ethyl acetoacetate (β-keto ester), benzaldehyde (aryl aldehyde), and thiourea in ethanol under reflux yields 5-methoxy-2-phenyl-1,2,3,4-tetrahydropyrimidin-4-one. Subsequent oxidation with potassium persulfate or nitric acid aromatizes the ring to yield 5-methoxy-2-phenylpyrimidin-4-ol. This intermediate is critical for introducing the sulfanyl group at position 4.
Biginelli Reaction Modifications
While the classic Biginelli reaction produces dihydropyrimidines, modifications using aryl aldehydes and thioureas under acidic conditions (e.g., HCl or p-toluenesulfonic acid) yield 5-methoxy-2-phenylpyrimidin-4(3H)-one. Dehydration via phosphorus oxychloride (POCl₃) converts the carbonyl group at position 4 to a chloride, forming 4-chloro-5-methoxy-2-phenylpyrimidine. This chlorinated intermediate is highly reactive toward nucleophilic substitution, enabling the introduction of sulfur-based substituents.
Functionalization of the Pyrimidine Core
Chlorination at Position 4
Treatment of 5-methoxy-2-phenylpyrimidin-4-ol with POCl₃ in the presence of N,N-dimethylaniline (DMA) under reflux replaces the hydroxyl group with chlorine, yielding 4-chloro-5-methoxy-2-phenylpyrimidine. This step is pivotal for subsequent nucleophilic displacement reactions.
Reaction Conditions
Nucleophilic Substitution with 2-Methoxythiophenol
The sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) using 2-methoxythiophenol. The reaction proceeds in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, facilitating deprotonation of the thiol and enhancing nucleophilicity.
Procedure
- Combine 4-chloro-5-methoxy-2-phenylpyrimidine (1 equiv), 2-methoxythiophenol (1.2 equiv), and K₂CO₃ (2 equiv) in anhydrous DMF.
- Heat at 90°C under nitrogen for 12–16 h.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 4:1).
Key Parameters
- Solvent : DMF (polar aprotic, enhances SNAr reactivity)
- Base : K₂CO₃ (neutralizes HCl byproduct)
- Yield : 65–78%
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A streamlined approach involves simultaneous cyclocondensation and functionalization. For instance, reacting 2-methoxythiophenol with 4-chloro-5-methoxy-2-phenylpyrimidine in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline (ligand) enables a Ullmann-type coupling, though this method is less common for sulfanyl groups.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the substitution step, reducing reaction times from hours to minutes. A mixture of 4-chloro-5-methoxy-2-phenylpyrimidine, 2-methoxythiophenol, and K₂CO₃ in DMF irradiated at 120°C for 30 min achieves comparable yields (70%).
Regiochemical Considerations and Challenges
The electron-deficient pyrimidine ring directs nucleophilic attack preferentially to position 4 due to resonance stabilization of the intermediate Meisenheimer complex. However, competing reactions at position 2 or 5 may occur if leaving groups (e.g., chloride) are present at multiple sites. To mitigate this, selective protection/deprotection strategies or stepwise functionalization is employed.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methoxy singlets (δ 3.8–3.9 ppm), and sulfanyl-linked protons (δ 6.9–7.1 ppm).
- LC-MS : Molecular ion peak at m/z 324.4 [M+H]⁺.
- IR : Stretching vibrations for C≡N (2220 cm⁻¹, absent in final product) and C-S (680 cm⁻¹).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxyphenylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity : Preliminary studies suggest that 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. This inhibition could lead to therapeutic applications in treating cognitive decline by enhancing acetylcholine levels in the brain.
- Anticancer Potential : There is growing evidence that pyrimidine derivatives, including this compound, may possess anticancer properties. Its structure allows for interactions with biological targets that are critical in cancer progression, making it a candidate for further investigation in oncology .
- Antimicrobial Activity : The compound's ability to interact with various biological targets suggests potential antibacterial effects. Research indicates that similar pyrimidine derivatives have shown activity against multidrug-resistant bacteria, which is a significant concern in modern medicine .
Synthetic Applications
This compound can be utilized in organic synthesis due to its unique functional groups. The presence of the methoxy and sulfanyl groups allows for:
- Nucleophilic Substitution Reactions : These reactions can lead to the formation of more complex molecules, enhancing its utility in synthesizing new compounds.
- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitutions, which are essential for creating diverse chemical entities in pharmaceutical research.
Case Study 1: Antioxidant Effects
A study investigated the antioxidant capacity of various pyrimidine derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers, suggesting its potential use as a therapeutic agent against oxidative damage-related diseases.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory effects of this compound revealed promising results against acetylcholinesterase. The study demonstrated that specific concentrations could effectively inhibit enzyme activity, highlighting its potential application in treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenylsulfanyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyrimidine core can participate in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Sulfanyl Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The target compound’s 2-phenyl and 2-methoxyphenyl groups likely enhance steric bulk compared to analogs with smaller substituents (e.g., methylsulfanyl in ). Ethyl 2-([5-Methoxy-4-(4-methoxyphenoxy)-2-pyrimidinyl]sulfanyl)acetate has a higher boiling point (479.6 °C) due to its larger molecular weight and polar phenoxy/acetate groups. 2-[[5-Cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid introduces a carboxylic acid group, increasing hydrophilicity compared to the target’s purely aromatic substituents.
Functional Analogs with Sulfanyl Moieties
Key Observations :
- Dihydropyrimidine-thiones highlight the importance of the pyrimidine core in bioactive molecules, though their thione group differs chemically from the target’s sulfanyl linkage.
Biological Activity
5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structure which includes a methoxy group and a sulfanyl group attached to a phenyl ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly due to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O2S. Its structural features contribute significantly to its biological activity, enabling interactions with various biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O2S |
| Molecular Weight | 306.40 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in metabolic pathways. The methoxy and sulfanyl groups enhance binding affinity through hydrophobic interactions and hydrogen bonding. Additionally, the pyrimidine core can participate in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity.
Antioxidant Activity
Preliminary studies suggest that this compound exhibits significant antioxidant effects. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
One of the notable pharmacological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine are desired.
Table 1: Enzyme Inhibition Potency
Case Studies and Research Findings
Research into similar pyrimidine derivatives has shown promising results regarding their biological activities:
- Anti-inflammatory Activity : Compounds structurally similar to this compound have demonstrated potent anti-inflammatory effects by inhibiting COX-2 activity. The IC50 values reported for these compounds were comparable to the standard drug celecoxib, indicating their potential as anti-inflammatory agents .
- Antimicrobial Activity : Various studies have evaluated the antimicrobial properties of pyrimidine derivatives, showing significant activity against both Gram-positive and Gram-negative bacteria. The presence of electron-releasing substituents has been linked to enhanced antimicrobial efficacy .
- Structure–Activity Relationships (SAR) : Investigations into the SAR of pyrimidine derivatives reveal that specific substitutions at various positions on the pyrimidine ring can significantly affect their biological activity, including enzyme inhibition and antimicrobial properties .
Future Directions
Further research is warranted to elucidate the exact mechanisms of action of this compound and to explore its therapeutic potential across various disease models. Studies focusing on pharmacokinetics, toxicity, and long-term effects will be crucial for advancing this compound into clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine, and what reaction conditions are critical for high yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with pyrimidine precursors. A common approach includes nucleophilic substitution to introduce the sulfanyl group, followed by methoxylation. Key conditions:
- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility and reactivity .
- Bases : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate intermediates .
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions like over-oxidation .
- Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) .
Q. How can structural integrity and purity of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in pyrimidine ring at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (calculated for CHNOS: 345.1024) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline form .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported spectroscopic data for sulfanyl-pyrimidine derivatives?
- Root Causes : Variations in solvent polarity, temperature, or impurities (e.g., residual DMF shifting NMR peaks) .
- Mitigation :
- Standardize solvent systems (e.g., deuterated DMSO for NMR).
- Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .
- Compare with structurally analogous compounds (e.g., 5-fluoro-4-[(4-methoxyphenyl)sulfanyl]pyrimidine derivatives) .
Q. How can reaction yields be optimized when introducing the 2-methoxyphenylsulfanyl group to the pyrimidine core?
- Experimental Design :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Stoichiometry : Maintain a 1.2:1 molar ratio of 2-methoxyphenylthiol to pyrimidine precursor to minimize unreacted starting material .
- Kinetic Studies : Track reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., thiol deprotonation) .
Q. What are the implications of the sulfanyl and methoxy substituents on the compound’s electronic properties and bioactivity?
- Electronic Effects :
- The sulfanyl group increases electron density on the pyrimidine ring, enhancing π-stacking interactions with biological targets (e.g., enzyme active sites) .
- Methoxy groups stabilize the molecule via resonance, reducing oxidative degradation in biological assays .
- Bioactivity : Preliminary studies on analogous compounds suggest potential kinase inhibition (IC values in µM range) and antibacterial activity (MIC: 8–16 µg/mL against Gram-positive strains) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
